molecular formula C9H11N3S B3143614 2-Hydrazinyl-5,6-dimethylbenzo[d]thiazole CAS No. 53065-22-8

2-Hydrazinyl-5,6-dimethylbenzo[d]thiazole

Cat. No.: B3143614
CAS No.: 53065-22-8
M. Wt: 193.27 g/mol
InChI Key: QNPPOSLNDDRPTR-UHFFFAOYSA-N
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Description

2-Hydrazinyl-5,6-dimethylbenzo[d]thiazole is a benzothiazole derivative, a class of heterocyclic compounds recognized for their significant potential in pharmaceutical research and drug discovery. The core benzothiazole scaffold is fused with a hydrazinyl functional group, making it a versatile intermediate for the synthesis of more complex molecules. Researchers are particularly interested in this structural motif due to its diverse and promising biological activities. A primary area of investigation for this compound and its derivatives is in the development of novel antidiabetic agents. Scientific studies have demonstrated that hydrazine-clubbed thiazole derivatives can function as potent inhibitors of diabetes-related enzymes, such as aldose reductase (AR), α-glucosidase (α-GLY), and α-amylase (α-AMY) . Inhibiting these enzymes is a key therapeutic strategy for managing type 2 diabetes and its complications, positioning this compound as a valuable chemical scaffold in metabolic disease research . Furthermore, the structural features of this compound are associated with anticancer properties. Thiazole and thiosemicarbazone derivatives are known to exhibit cytotoxic activities against various human cancer cell lines, including colorectal carcinoma (HCT-116, HT-29) and hepatocellular carcinoma (HepG2) . The mechanism of action for such compounds is often related to the induction of apoptosis (programmed cell death) through targeting the Bcl-2 family of proteins . The broad pharmacological profile of benzothiazole-based compounds, which also includes antimicrobial and antiviral activities, underscores their importance in medicinal chemistry . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications in humans or animals, nor is it for personal use. Researchers should handle this compound in accordance with all applicable laboratory safety guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5,6-dimethyl-1,3-benzothiazol-2-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3S/c1-5-3-7-8(4-6(5)2)13-9(11-7)12-10/h3-4H,10H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNPPOSLNDDRPTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Hydrazinyl 5,6 Dimethylbenzo D Thiazole and Its Precursors

Strategies for the Construction of the 5,6-dimethylbenzo[d]thiazole (B3276279) Core

The formation of the 5,6-dimethylbenzo[d]thiazole nucleus is the foundational step in the synthesis of the target compound. This bicyclic system can be constructed through various cyclization strategies, primarily originating from appropriately substituted aniline (B41778) precursors.

Cyclization Reactions from Substituted Anilines and Thiocyanates

A prevalent and historically significant method for synthesizing 2-aminobenzothiazoles involves the reaction of a substituted aniline with a thiocyanate (B1210189) salt, followed by oxidative cyclization. To obtain the 5,6-dimethylbenzo[d]thiazole core, the starting material is typically 3,4-dimethylaniline (B50824).

The general mechanism involves the initial reaction of the aniline with thiocyanate (such as potassium thiocyanate, KSCN, or ammonium (B1175870) thiocyanate, NH₄SCN) to form an arylthiourea intermediate. researchgate.netresearchgate.netrjpbcs.com This intermediate then undergoes intramolecular electrophilic cyclization onto the aromatic ring to form the benzothiazole (B30560). An oxidizing agent is required to facilitate this ring closure. Bromine in a suitable solvent like chloroform (B151607) or acetic acid is a classic reagent for this purpose. researchgate.netrjpbcs.comindexcopernicus.com The reaction is often catalyzed by an acid. researchgate.netrjpbcs.com For instance, the cyclization of p-substituted anilines into 2-amino-6-substituted benzothiazoles has been accomplished using sodium thiocyanate in the presence of sulfuric acid. researchgate.netrjpbcs.com

Several researchers have reported methods utilizing these principles. Stuckwisch and coworkers used potassium thiocyanate and bromine to cyclize p-substituted anilines. researchgate.netindexcopernicus.com Similarly, Naim et al. synthesized 2-amino-6-substituted-carbonyl benzothiazoles by reacting 4-substituted anilines with potassium thiocyanate, followed by oxidative cyclization of the resulting thioureas with bromine. researchgate.netrjpbcs.com These established methods are directly applicable to the synthesis of 2-amino-5,6-dimethylbenzo[d]thiazole from 3,4-dimethylaniline.

Table 1: Synthesis of 2-Aminobenzothiazoles via Aniline-Thiocyanate Cyclization

Starting Aniline Thiocyanate Source Catalyst/Reagent Product Reference
p-Substituted Aniline KSCN Bromine 2-Amino-6-substituted benzothiazole researchgate.netindexcopernicus.com
4-Substituted Anilines KSCN Bromine 2-Amino-6-substituted-carbonyl benzothiazoles researchgate.netrjpbcs.com
p-Substituted Aniline NaSCN Sulfuric Acid 2-Amino-6-substituted benzothiazole researchgate.netrjpbcs.com

Alternative Approaches for Benzothiazole Ring System Formation

Beyond the classical aniline-thiocyanate route, several alternative methodologies exist for constructing the benzothiazole ring system. These methods often offer advantages in terms of substrate scope, reaction conditions, and yield.

One significant approach is the condensation of 2-aminothiophenols with various C1 sources. mdpi.comnih.gov For the target molecule, this would involve the reaction of 2-amino-4,5-dimethylthiophenol. This precursor can be condensed with reagents such as aldehydes, ketones, acyl chlorides, or acids to yield 2-substituted benzothiazoles. indexcopernicus.commdpi.commdpi.com For example, reaction with formic acid or formaldehyde (B43269) would yield the parent 5,6-dimethylbenzo[d]thiazole. researchgate.net More recently, carbon dioxide (CO₂) has been employed as a green C1 source in reductive cyclization reactions with 2-aminothiophenols, often using a reducing agent like a hydrosilane in the presence of a catalyst. researchgate.netnih.govresearchgate.net

Another powerful method is the Jacobsen cyclization, which involves the radical cyclization of thiobenzanilides. This strategy is particularly effective for producing specific isomers of substituted benzothiazoles. researchgate.net Metal-catalyzed reactions, particularly those using copper and palladium, have also emerged for facilitating the intramolecular C-S bond formation required to close the thiazole (B1198619) ring from aryl halide and thiourea (B124793) functionalities. researchgate.net

Table 2: Alternative Syntheses of the Benzothiazole Core

Precursor 1 Precursor 2 Method Product Type Reference
2-Aminothiophenol Aldehydes/Ketones Condensation 2-Substituted Benzothiazole mdpi.commdpi.com
2-Aminothiophenol Carbon Dioxide Reductive Cyclization 2-Unsubstituted Benzothiazole nih.govresearchgate.net
Aryl Halide Thiourea Cu/Pd-catalyzed Cyclization 2-Aminobenzothiazole (B30445) researchgate.net

Introduction of the Hydrazinyl Substituent at the 2-Position

Once the 5,6-dimethylbenzo[d]thiazole core is synthesized, the final step is the introduction of the hydrazinyl group at the C-2 position. This transformation is typically achieved through nucleophilic substitution using hydrazine (B178648) hydrate (B1144303) as the reagent. The specific precursor used—either a 2-mercapto or a 2-amino substituted benzothiazole—dictates the reaction pathway.

Reaction of 2-Mercaptobenzothiazole (B37678) Derivatives with Hydrazine Hydrate

The 2-mercapto group on the benzothiazole ring is a good leaving group, allowing for its displacement by the strong nucleophile, hydrazine. The synthesis of 2-hydrazinobenzothiazole (B1674376) from 2-mercaptobenzothiazole by refluxing with hydrazine hydrate in a solvent like ethanol (B145695) has been reported. researchgate.netresearchgate.net To apply this to the target compound, the precursor 2-mercapto-5,6-dimethylbenzo[d]thiazole would be required. This precursor can be synthesized from 4,5-dimethyl-o-phenylenediamine by reaction with carbon disulfide in the presence of a base. The subsequent reaction with hydrazine hydrate, typically in a refluxing alcoholic solvent, substitutes the mercapto group to yield 2-hydrazinyl-5,6-dimethylbenzo[d]thiazole. researchgate.net

Reaction of Benzo[d]thiazol-2-amines with Hydrazine Hydrate

A more direct and commonly cited route involves the conversion of a 2-aminobenzothiazole derivative. The reaction of 2-amino-5,6-dimethylbenzo[d]thiazole with hydrazine hydrate introduces the hydrazinyl group at the 2-position. Historically, this reaction was performed at high temperatures (e.g., 140°C) using ethylene (B1197577) glycol as the solvent. nih.govniscpr.res.in This method, while effective, involves harsh conditions and a high-boiling point solvent that can be difficult to remove.

More recent studies have focused on developing milder and more environmentally friendly conditions for this transformation. niscpr.res.in

Optimization of Reaction Conditions and Solvent Systems (e.g., Green Chemistry Principles)

Significant efforts have been made to optimize the synthesis of 2-hydrazinylbenzothiazoles, aligning with the principles of green chemistry. mdpi.comnih.govnih.gov A key advancement is the replacement of high-boiling organic solvents with water. mdpi.comniscpr.res.in

An improved, cost-effective, and environmentally benign method for the synthesis of 2-hydrazinylbenzo[d]thiazoles has been developed by reacting benzo[d]thiazol-2-amines with hydrazine hydrate in water under reflux conditions, with the addition of a catalytic amount of hydrochloric acid. nih.govniscpr.res.in This procedure avoids the high temperatures and problematic solvent associated with the traditional ethylene glycol method. The reaction tolerates both electron-donating and electron-withdrawing groups on the benzothiazole ring and has been successfully applied on a gram scale. niscpr.res.in The use of water as a solvent, coupled with milder conditions and simple work-up, represents a significant improvement in the synthesis of these valuable compounds. niscpr.res.in

Table 3: Synthesis of 2-Hydrazinylbenzothiazoles

Precursor Reagent Solvent Conditions Product Reference
2-Mercaptobenzothiazole Hydrazine Hydrate Ethanol Reflux 2-Hydrazinobenzothiazole researchgate.netresearchgate.net
2-Aminobenzothiazole Hydrazine Hydrate Ethylene Glycol 140°C 2-Hydrazinobenzothiazole niscpr.res.in

Regioselectivity and Functional Group Compatibility in Synthesis

The synthesis of the this compound core structure relies on established methods for benzothiazole formation, where regioselectivity is primarily dictated by the initial choice of a substituted aniline precursor.

Regioselectivity: The specific placement of the methyl groups at the 5- and 6-positions of the benzothiazole ring is determined during the formation of the heterocyclic system. The most common strategy begins with 3,4-dimethylaniline. The reaction of this precursor with a thiocyanate source, such as potassium thiocyanate, in the presence of a halogen like bromine, leads to the formation of 2-amino-5,6-dimethylbenzo[d]thiazole. The positions of the methyl groups on the starting aniline directly translate to their final positions on the benzene (B151609) ring portion of the benzothiazole, thus ensuring high regioselectivity.

An alternative route involves the reaction of 3,4-dimethylaniline with carbon disulfide to yield a dithiocarbamate (B8719985) intermediate, which can then be cyclized to form 2-mercapto-5,6-dimethylbenzo[d]thiazole. In both pathways, the regiochemical outcome is controlled from the outset by the substitution pattern of the starting material.

Functional Group Compatibility: The synthetic routes to benzothiazoles and their subsequent conversion to hydrazinyl derivatives are tolerant of a range of functional groups, though some limitations exist.

Electron-donating and Electron-withdrawing Groups: The cyclization reaction to form the benzothiazole ring can be influenced by the electronic nature of substituents on the aniline precursor. Electron-donating groups, such as the methyl groups in this case, can facilitate the electrophilic cyclization process. However, strong electron-withdrawing groups on the aromatic ring could potentially hinder the reaction by deactivating the ring. nih.gov

Conversion to Hydrazine: The transformation of the 2-amino or 2-mercapto group into the 2-hydrazinyl moiety is typically achieved by nucleophilic displacement using hydrazine hydrate. nih.govresearchgate.net This step is generally compatible with alkyl substituents on the benzothiazole core. The reaction is often carried out at elevated temperatures, sometimes in a solvent like ethylene glycol with an acid catalyst. nih.gov Care must be taken if other functional groups sensitive to strong nucleophiles or acidic conditions at high temperatures are present.

The subsequent reaction of the 2-hydrazinyl group, for instance, to form hydrazones by condensation with aldehydes, demonstrates the utility of this functional group. nih.govnih.gov This reaction is compatible with a wide array of substituted aldehydes, including those with both electron-donating and electron-withdrawing groups on an aromatic ring. nih.gov

Table 1: Synthetic Steps and Regiochemical Control
StepPrecursor(s)Key ReagentsIntermediate/ProductRegioselectivity/Compatibility Notes
1A3,4-DimethylanilineKSCN, Br22-Amino-5,6-dimethylbenzo[d]thiazoleRegiochemistry is determined by the starting 3,4-dimethylaniline.
1B3,4-DimethylanilineCS2, NaOH then oxidant2-Mercapto-5,6-dimethylbenzo[d]thiazoleThe substitution pattern is locked in from the precursor.
22-Amino-5,6-dimethylbenzo[d]thiazole or 2-Mercapto-5,6-dimethylbenzo[d]thiazoleHydrazine hydrate (N2H4·H2O), HCl (cat.)This compoundNucleophilic substitution at the C2 position. Compatible with alkyl groups on the benzothiazole ring. nih.govresearchgate.net

Isolation and Purification Techniques for Synthetic Intermediates and Final Compounds

The isolation and purification of synthetic intermediates and the final this compound product are crucial for obtaining chemically pure compounds suitable for further use. A combination of classical and modern techniques is employed throughout the synthetic sequence.

Reaction Monitoring: The progress of the synthesis is typically monitored by Thin-Layer Chromatography (TLC). nih.gov This allows for the real-time tracking of the consumption of starting materials and the formation of products, helping to determine the optimal reaction time. A common solvent system for TLC analysis of related benzothiazole derivatives is a mixture of chloroform, methanol, and acetic acid. nih.gov

Initial Isolation (Work-up): Following the completion of the reaction, the initial isolation of the crude product from the reaction mixture is performed. This often involves:

Precipitation and Filtration: For reactions where the product is a solid and has low solubility in the reaction solvent at room or reduced temperature, cooling the mixture can induce precipitation. The solid can then be collected by vacuum filtration.

Solvent Extraction: If the product is soluble in the reaction medium, the solvent may be removed under reduced pressure. The residue is then subjected to a liquid-liquid extraction procedure using an appropriate set of immiscible solvents to separate the desired compound from salts and other impurities.

Washing: The isolated crude solid is often washed with various solvents, such as water to remove inorganic salts, or a non-polar solvent like diethyl ether or hexane (B92381) to remove non-polar impurities. researchgate.net

Final Purification: To achieve high purity, the crude product undergoes one or more purification steps.

Recrystallization: This is a widely used and effective technique for purifying solid compounds. The crude product is dissolved in a minimum amount of a suitable hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities behind in the solvent. Ethanol is a common solvent for recrystallizing related thiazole derivatives. sci-hub.se

Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is the method of choice. Silica gel is the most common stationary phase. The selection of the mobile phase (eluent) is critical and is often guided by preliminary TLC analysis. researchgate.net Plate chromatography has also been reported for the isolation of similar thiazole derivatives. researchgate.net

The purity and identity of the intermediates and the final compound are confirmed using a suite of analytical techniques, including melting point determination, Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). nih.govnih.govnih.gov

Chemical Transformations and Derivatization Pathways of 2 Hydrazinyl 5,6 Dimethylbenzo D Thiazole

Reactivity of the Hydrazine (B178648) Moiety in Formal Condensation Reactions

The presence of the hydrazine group (-NHNH2) at the 2-position of the 5,6-dimethylbenzo[d]thiazole (B3276279) core is the primary driver for a multitude of condensation reactions. The nucleophilic character of the terminal nitrogen atom facilitates reactions with various electrophilic partners, leading to the formation of a wide range of derivatives, from simple Schiff bases to complex fused heterocyclic systems.

Formation of Schiff Bases with Aldehydes and Ketones

The reaction of 2-hydrazinyl-5,6-dimethylbenzo[d]thiazole with aldehydes and ketones provides a straightforward route to the synthesis of the corresponding hydrazones, which are a class of Schiff bases. This condensation reaction typically proceeds by refluxing the reactants in a suitable solvent, such as ethanol (B145695), often with a catalytic amount of acid (e.g., glacial acetic acid) to facilitate the dehydration step. nih.govnih.gov The general reaction involves the nucleophilic attack of the terminal amino group of the hydrazine moiety on the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the characteristic azomethine (-C=N-) bond. nih.gov

A variety of aromatic and aliphatic aldehydes and ketones can be employed in this reaction, leading to a diverse library of Schiff bases. The nature of the substituent on the carbonyl compound can influence the reaction rate and the properties of the resulting hydrazone. For instance, electron-withdrawing groups on an aromatic aldehyde can enhance the electrophilicity of the carbonyl carbon, potentially leading to faster reaction times. sci-hub.se

Table 1: Synthesis of Schiff Bases from this compound

Aldehyde/Ketone ReactantResulting Schiff Base (Hydrazone)Reaction ConditionsReference
Substituted Benzaldehydes2-(2-(substituted-benzylidene)hydrazinyl)-5,6-dimethylbenzo[d]thiazoleEthanol, reflux nih.gov
Substituted Acetophenones2-(2-(1-(substituted-phenyl)ethylidene)hydrazinyl)-5,6-dimethylbenzo[d]thiazoleEthanol, glacial acetic acid, reflux nih.gov
Heterocyclic Aldehydes2-(2-(heterocyclic-methylidene)hydrazinyl)-5,6-dimethylbenzo[d]thiazoleMethanol, reflux researchgate.net

Cyclocondensation Reactions Leading to Fused Heterocyclic Systems (e.g., Triazines, Pyrazoles, Thiadiazoles)

The bifunctional nature of the hydrazine moiety allows for its participation in cyclocondensation reactions with suitable poly-electrophilic reagents, leading to the formation of new heterocyclic rings fused to the benzothiazole (B30560) system. These reactions are of significant interest as they provide access to complex polycyclic aromatic compounds with potential applications in medicinal chemistry and materials science.

Triazines: The reaction of 2-hydrazinylbenzothiazoles with compounds containing two adjacent electrophilic centers can lead to the formation of fused triazine rings. For example, the condensation of 6-chloro-2-hydrazino-1,3-benzothiazole with diethyl oxalate (B1200264) in the presence of pyridine (B92270) yields 8-chloro-2H- jbarbiomed.comchemicalpapers.comnih.govtriazino[3,4-b] jbarbiomed.comnih.govbenzothiazole-3,4-dione. chemicalpapers.com This reaction proceeds through the formation of an intermediate hydrazide which then undergoes intramolecular cyclization. A similar strategy can be envisioned for this compound to afford the corresponding 7,8-dimethyl- jbarbiomed.comchemicalpapers.comnih.govtriazino[3,4-b] jbarbiomed.comnih.govbenzothiazole derivative.

Pyrazoles: A common and well-established method for the synthesis of pyrazoles involves the reaction of hydrazines with 1,3-dicarbonyl compounds. jbarbiomed.comresearchgate.net In the context of this compound, this reaction provides a direct route to 2-(3,5-disubstituted-1H-pyrazol-1-yl)-5,6-dimethylbenzo[d]thiazole derivatives. The reaction is typically carried out by refluxing the hydrazine derivative with a β-diketone, such as pentane-2,4-dione, in a solvent like ethanol. jbarbiomed.com The regioselectivity of the reaction with unsymmetrical dicarbonyl compounds is an important consideration, as two isomeric pyrazole (B372694) products are possible. researchgate.net The reaction of 2-hydrazinyl-6-substituted-benzo[d]thiazoles with 2-(3-substitutedbenzoyl)-(1H)-indene-1,3(2H)-diones in the presence of ethanol and glacial acetic acid has been shown to produce benzothiazolylindenopyrazoles in good yields. researchgate.net

Thiadiazoles: The synthesis of thiadiazole derivatives from this compound can be achieved through various routes. One approach involves the reaction with isothiocyanates. The initial reaction of the hydrazine with an isothiocyanate would form a thiosemicarbazide (B42300) intermediate. This intermediate can then undergo oxidative cyclization, for instance with an oxidizing agent like ferric chloride, or through reaction with an α-haloketone to form a 1,3,4-thiadiazole (B1197879) ring. sav.skresearchgate.net Another method involves the reaction of the hydrazine with carbon disulfide in the presence of a base to form a dithiocarbazate salt, which can then be cyclized with various reagents.

Table 2: Synthesis of Fused Heterocyclic Systems

ReagentFused HeterocycleGeneral Reaction ConditionsReference
Diethyl Oxalate jbarbiomed.comchemicalpapers.comnih.govTriazino[3,4-b]benzo[d]thiazole-dionePyridine, methanol, reflux chemicalpapers.com
Pentane-2,4-dionePyrazolo[1,5-a]benzo[d]thiazoleEthanol, reflux jbarbiomed.com
Phenylisothiocyanate1,3,4-Thiadiazolyl-benzo[d]thiazoleEthanol, reflux (to form thiosemicarbazide), then cyclization sav.sk

Acylation and Sulfonylation of the Hydrazine Nitrogen Atoms

The nitrogen atoms of the hydrazine moiety in this compound are nucleophilic and can readily undergo acylation and sulfonylation reactions.

Acylation: Reaction with acylating agents such as acid chlorides or acid anhydrides leads to the formation of the corresponding hydrazides. For instance, reacting 2-hydrazinobenzothiazole (B1674376) with dicarboxylic acid anhydrides in ethanol results in the formation of N'-substituted monohydrazides of dicarboxylic acids. chemicalpapers.com Similarly, treatment with acetic anhydride (B1165640) would lead to the N-acetylated derivative. chemicalpapers.com The reaction of 2-hydrazinobenzothiazole with esters has also been reported to yield benzothiazole hydrazide derivatives. researchgate.net These reactions are typically carried out in a suitable solvent, and in the case of acid chlorides, a base is often added to neutralize the hydrogen chloride byproduct. sci-hub.sechemrxiv.orgrsc.org

Sulfonylation: The sulfonylation of the hydrazine moiety can be achieved by reacting this compound with sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base like pyridine. This reaction would yield the corresponding N-sulfonylated hydrazine derivative. While specific examples for this exact compound are not prevalent in the searched literature, the general reactivity of hydrazines towards sulfonyl chlorides is well-established. nih.gov

Chemical Modifications on the Benzo[d]thiazole Ring System

Beyond the reactivity of the hydrazine group, the benzo[d]thiazole ring system itself can undergo chemical modifications, primarily through electrophilic aromatic substitution on the benzene (B151609) ring and, theoretically, nucleophilic substitution at the thiazole (B1198619) ring.

Electrophilic Aromatic Substitution Reactions on the Benzo Ring

The benzothiazole ring system is generally considered to be electron-rich and can undergo electrophilic aromatic substitution. The position of substitution is directed by the existing substituents on the benzene ring. In the case of this compound, the benzene ring is activated by two methyl groups at positions 5 and 6. These alkyl groups are ortho-, para-directing and activating. The thiazole ring itself is generally deactivating towards electrophilic substitution on the fused benzene ring.

Considering the directing effects of the methyl groups, electrophilic attack is most likely to occur at the C4 and C7 positions. However, steric hindrance from the adjacent methyl group and the thiazole ring may influence the regioselectivity.

Bromination: Electrophilic bromination of the benzene ring can be achieved using reagents such as bromine in acetic acid or N-bromosuccinimide (NBS). nih.govrsc.orgresearchgate.netresearchgate.net For 5,6-dimethylbenzo[d]thiazole derivatives, bromination would be expected to occur at the C4 or C7 position.

Nitration: Nitration can be carried out using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com The strong electron-withdrawing nature of the nitro group would deactivate the ring towards further substitution. The position of nitration on the 5,6-dimethylbenzo[d]thiazole ring would also be anticipated at the C4 or C7 position.

Nucleophilic Substitution at the Thiazole Ring Carbon

The C2 position of the benzothiazole ring is electron-deficient due to the adjacent nitrogen and sulfur atoms, making it susceptible to nucleophilic attack. researchgate.net In principle, the hydrazinyl group at the C2 position could act as a leaving group in a nucleophilic aromatic substitution reaction, although this would likely require harsh reaction conditions or activation of the ring.

While direct displacement of a hydrazinyl group by a nucleophile is not a commonly reported reaction for this specific system in the reviewed literature, analogous reactions involving the displacement of other leaving groups (e.g., halogens) from the C2 position of benzothiazoles are known. researchgate.net The feasibility of such a substitution on this compound would depend on the nature of the nucleophile and the reaction conditions. The hydrazine moiety itself is a nucleophile, which could lead to complex side reactions. rsc.orgresearchgate.netresearchgate.netacs.orglibretexts.org

Multi-component Reactions and One-Pot Synthetic Protocols

The strategic use of this compound as a key building block in multi-component reactions (MCRs) and one-pot synthetic protocols has emerged as a highly efficient approach for the construction of complex heterocyclic systems. These methods offer significant advantages, including operational simplicity, reduced reaction times, lower costs, and minimized waste generation by avoiding the isolation of intermediates. The inherent reactivity of the hydrazinyl moiety in concert with the benzothiazole core allows for the facile generation of diverse molecular scaffolds, particularly those incorporating pyrazole and thiazole rings.

The primary reactivity of the 2-hydrazinyl group, characterized by its nucleophilic nature, enables its participation in condensation and cyclization cascades with various electrophilic partners. This has been effectively exploited in the synthesis of a wide array of derivatives, where the 5,6-dimethylbenzothiazole unit is appended to other heterocyclic systems, leading to molecules with potential applications in medicinal chemistry and materials science.

Research in this area has demonstrated that 2-hydrazinylbenzothiazole analogues readily participate in reactions with dicarbonyl compounds, active methylene (B1212753) compounds, and other synthons to afford a variety of fused and linked heterocyclic structures. While specific literature on the 5,6-dimethyl derivative is nascent, the general reactivity patterns established for the broader class of 2-hydrazinylbenzothiazoles provide a strong predictive framework for its synthetic transformations.

Synthesis of Pyrazolyl-Benzothiazole Derivatives

A prominent application of this compound in MCRs is the construction of pyrazole-containing scaffolds. The reaction of 2-hydrazinylbenzothiazoles with 1,3-dicarbonyl compounds or their synthetic equivalents is a classic and reliable method for pyrazole ring formation, often referred to as the Knorr pyrazole synthesis. nih.gov In a typical one-pot protocol, the hydrazine derivative is reacted with a β-ketoester, a β-diketone, or an enaminone, often in the presence of a catalyst, to yield the corresponding 1-(benzothiazol-2-yl)pyrazole.

For instance, a general and efficient catalyst-free approach involves the condensation of a 2-hydrazinylbenzothiazole with a chalcone (B49325) (α,β-unsaturated ketone) and an active methylene compound like malononitrile (B47326) in a multi-component fashion to produce highly substituted pyranopyrazole derivatives. nih.gov Although not explicitly demonstrated with the 5,6-dimethyl substituted variant, this methodology highlights the potential for complex molecule synthesis in a single step.

A representative transformation involves the reaction of a 2-hydrazinylbenzothiazole with a β-ketoester such as ethyl acetoacetate. The initial condensation forms a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the pyrazolone-substituted benzothiazole. The reaction conditions can be varied, with some protocols employing microwave irradiation or eco-friendly solvents like water to enhance reaction rates and yields. nih.govlongdom.org

Table 1: Representative One-Pot Synthesis of Pyrazole-Linked Benzothiazoles
Starting 2-HydrazinylbenzothiazoleReagentsProduct StructureReaction ConditionsReference
2-Hydrazinyl-6-substituted-benzo[d]thiazole1-(Aryl)-3-(naphthalen-2-yl)prop-2-en-1-onePyrazole-linked benzothiazole-β-naphtholEthanol, Reflux nih.gov
2-Hydrazinyl-4-methylthiazoleHydrazonoyl chlorides, ThiosemicarbazideThiazolyl-hydrazono-ethylthiazoleDioxane, TEA, Reflux nih.gov
Hydrazine Hydrate (B1144303)Aldehydes, Malononitrile, Ethyl AcetoacetatePyrano[2,3-c]pyrazoleWater, Piperidine, Room Temperature mdpi.com

Synthesis of Thiazolyl-Benzothiazole Derivatives

The versatility of this compound also extends to the one-pot synthesis of thiazole derivatives. In these reactions, the hydrazinyl group is often transformed into a hydrazone, which then serves as a precursor for the construction of a second thiazole ring.

A notable example is the three-component reaction of a 2-(benzylidenehydrazinyl)thiazole derivative with thiosemicarbazide and a suitable electrophile, such as a hydrazonoyl chloride or a phenacyl bromide. nih.gov This approach allows for the rapid assembly of complex molecules containing two thiazole rings linked by a hydrazono-ethyl bridge. The reaction proceeds through the in-situ formation of intermediates that undergo sequential condensation and cyclization steps. nih.gov

The Hantzsch thiazole synthesis provides another avenue for the multi-component synthesis of thiazole derivatives. In a modified one-pot approach, a 2-hydrazinylthiazole (B183971) can be generated in situ from thiosemicarbazide and an α-haloketone. This intermediate can then react with a carbonyl compound to yield a 2,4-disubstituted thiazole.

Table 2: Representative Multi-component Synthesis of Thiazole Derivatives
Starting Hydrazine DerivativeReagentsProduct StructureReaction ConditionsReference
2-(2-Benzylidenehydrazinyl)-4-methylthiazoleThiosemicarbazide, Hydrazonoyl Chlorides5-(1-(2-(Thiazol-2-yl)hydrazono)ethyl)thiazoleDioxane, TEA, Reflux nih.gov
2-(2-Benzylidenehydrazinyl)-4-methylthiazoleThiosemicarbazide, Phenacyl Bromides5-(1-(2-(Thiazol-2-yl)hydrazono)ethyl)thiazoleEthanol, Reflux nih.gov

Advanced Spectroscopic and Structural Elucidation of 2 Hydrazinyl 5,6 Dimethylbenzo D Thiazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

¹H NMR spectroscopy is fundamental for identifying the number and type of protons in a molecule and their neighboring environments. In derivatives of 2-Hydrazinyl-5,6-dimethylbenzo[d]thiazole, such as Schiff bases formed by the condensation of the hydrazinyl group with various aldehydes or ketones, the resulting spectra exhibit characteristic signals.

The aromatic protons on the benzothiazole (B30560) ring typically appear as singlets or in the multiplet region of the spectrum. The two methyl groups at the C5 and C6 positions of the benzothiazole ring are expected to show sharp singlet signals in the aliphatic region, typically around δ 2.2-2.5 ppm. The protons of the hydrazinyl group (-NH-NH₂) give rise to signals that can be broad and their chemical shift is highly dependent on the solvent and concentration. For instance, in related hydrazone structures, the -NH proton often appears as a broad singlet at a downfield chemical shift, sometimes above δ 10.0 ppm. nih.gov When the hydrazinyl group reacts to form a hydrazone (-N=CH-), the new azomethine proton (-N=CH) signal is observed as a singlet, typically in the range of δ 7.5-8.5 ppm. nih.gov

For example, in a series of related 2-hydrazinobenzothiazole (B1674376) derivatives, aromatic protons were observed in the range of δ 7.14-8.6 ppm. researchgate.net The NH proton of the hydrazide linkage typically resonates as a singlet around δ 7.5-7.8 ppm, while another NH proton might appear as a broad singlet at approximately δ 4.2-4.3 ppm. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for 2-Hydrazinylbenzo[d]thiazole Analogs and Derivatives

Proton Type Chemical Shift Range (ppm) Multiplicity Notes
Aromatic (Benzothiazole)7.1 - 8.6Multiplet / SingletPosition depends on substitution pattern. researchgate.net
Azomethine (-N=CH-)7.5 - 8.5SingletCharacteristic of hydrazone derivatives. nih.gov
Hydrazinyl (-NH)4.2 - 10.8Broad SingletChemical shift is variable. nih.govresearchgate.net
Methyl (-CH₃)2.2 - 2.5SingletFor the 5,6-dimethyl groups.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In this compound derivatives, the carbon atoms of the benzothiazole ring system resonate in the aromatic region (δ 110-160 ppm). The carbon atom of the thiazole (B1198619) ring attached to the nitrogen and sulfur (C2) is typically found at a lower field (more downfield) due to the influence of the electronegative heteroatoms. For related 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives, the carbon involved in the hydrazone bridge (C=N) gives a characteristic signal around δ 145.3 ppm. nih.gov The carbons of the two methyl groups at C5 and C6 would appear at high field (upfield), typically in the range of δ 15-25 ppm.

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Thiazole Derivatives

Carbon Type Chemical Shift Range (ppm) Notes
Thiazole (C=N, hydrazone bridge)~145Confirms the formation of the hydrazone linkage. nih.gov
Aromatic/Heteroaromatic110 - 160Includes carbons of the benzothiazole ring system. nih.gov
Thiazole C5110 - 115Specific signal for the methine carbon in the thiazole ring. nih.gov
Methyl (-CH₃)15 - 25Signals for the 5,6-dimethyl groups.

For complex structures, one-dimensional NMR spectra can be difficult to interpret due to overlapping signals. Two-dimensional (2D) NMR techniques are employed to resolve these ambiguities and establish definitive structural connections.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically between protons on adjacent carbon atoms. It is invaluable for tracing the connectivity within spin systems, for example, to confirm the positions of substituents on the aromatic ring by observing correlations between neighboring aromatic protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs (¹H-¹³C). researchgate.net This technique is crucial for assigning the ¹³C signals based on their attached, and usually more easily assigned, proton signals. For instance, it would directly link the methyl proton signals to their corresponding methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons over two or three bonds (¹H-¹³C). researchgate.net This is particularly powerful for connecting different fragments of a molecule. For example, an HMBC experiment could show a correlation between the methyl protons and the quaternary carbons (C5 and C6) of the benzothiazole ring, confirming their attachment points. It can also be used to confirm the connection of the hydrazone side chain to the C2 position of the benzothiazole ring. utar.edu.my

These 2D techniques, when used in concert, allow for the complete and unambiguous assignment of all proton and carbon signals, providing unequivocal proof of the structure of this compound derivatives. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy for Vibrational Mode Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives displays characteristic absorption bands corresponding to the vibrations of specific bonds.

N-H Stretching: The hydrazinyl group (-NH₂) shows characteristic stretching vibrations in the region of 3200-3400 cm⁻¹. These bands are often broad.

C=N Stretching: The imine or azomethine group (-C=N-) in hydrazone derivatives exhibits a strong absorption band typically in the range of 1600-1630 cm⁻¹. nih.gov The C=N bond within the benzothiazole ring itself also absorbs in this region.

C=C Stretching: Aromatic C=C bond stretching vibrations appear in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching absorption for the C-N bond is generally observed in the 1266-1382 cm⁻¹ range. researchgate.net

C-H Stretching: Aromatic C-H stretching appears above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups is found just below 3000 cm⁻¹.

The disappearance of the N-H stretching bands and the appearance of a new C=N band can confirm the conversion of the hydrazinyl group into a hydrazone. nih.gov

Table 3: Key IR Absorption Frequencies (cm⁻¹) for 2-Hydrazinylbenzo[d]thiazole Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
Hydrazinyl (-NH₂)N-H Stretch3200 - 3400
Azomethine (-C=N)C=N Stretch1600 - 1630 nih.gov
Aromatic RingC=C Stretch1450 - 1600 nih.gov
Thiazole RingC-N Stretch1266 - 1382 researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. In the analysis of this compound derivatives, the mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺ in ESI-MS) corresponding to the molecular formula of the synthesized compound. nih.gov

The fragmentation pattern is a unique fingerprint of the molecule. For instance, the cleavage of the N-N bond in the hydrazinyl moiety is a common fragmentation pathway. In hydrazone derivatives, fragmentation often occurs at the azomethine linkage. The analysis of these fragment ions helps to confirm the different structural units within the molecule. For example, a related compound, 2-hydrazinyl-6-methoxybenzo[d]thiazole, shows a molecular ion peak at m/z 195, with a significant fragment at m/z 178, corresponding to the loss of the NH group. nih.gov Similarly, the mass spectrum of a Schiff base derivative showed a molecular ion peak confirming a 1:1 metal-to-ligand stoichiometry in its metal complexes. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and provides information about conjugated systems. Aromatic and heteroaromatic compounds like this compound and its derivatives exhibit characteristic absorption bands in the UV-Vis region.

Typically, these compounds show two main types of electronic transitions:

π → π* transitions: These high-intensity absorptions arise from the conjugated π-electron system of the benzothiazole ring and any attached aromatic or unsaturated groups. They usually appear in the 250-400 nm range.

n → π* transitions: These are lower-intensity absorptions resulting from the promotion of a non-bonding electron (from nitrogen or sulfur atoms) to an anti-bonding π* orbital. These transitions often occur at longer wavelengths, sometimes extending into the visible region, especially in highly conjugated derivatives.

In related Schiff base ligands, π → π* and n → π* transitions have been observed at approximately 320 nm and 370 nm, respectively. researchgate.net The formation of derivatives, such as hydrazones, can lead to a bathochromic shift (shift to longer wavelength) of these absorption bands due to the extension of the conjugated system.

X-ray Crystallography for Solid-State Molecular Structure Determination

Analysis of related structures, such as N-(1,3-benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides, reveals common and predictable patterns of molecular arrangement. These studies consistently show that the benzothiazole ring system itself is essentially planar. The molecular conformation is often stabilized by intramolecular hydrogen bonds. For instance, in many benzothiazole hydrazone derivatives, an intramolecular hydrogen bond can be observed between the hydrazone proton and the thiazole nitrogen atom.

Intermolecular interactions are crucial in stabilizing the crystal lattice. A predominant and highly influential motif in the crystal packing of benzothiazole hydrazones is the formation of intermolecular hydrogen bonds. znaturforsch.comurfu.ru A very common interaction involves the hydrazinyl N-H group of one molecule and the thiazole nitrogen atom of an adjacent molecule (N–H···N). urfu.ru This interaction often leads to the formation of dimeric structures or extended chains.

For example, the crystal structures of N-(1,3-benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides show that while the specific crystal system may vary (e.g., monoclinic or tetragonal) depending on the substituent, the fundamental hydrogen bonding patterns and π-stacking interactions remain key stabilizing forces. znaturforsch.comurfu.ru It is reasonable to infer that derivatives of this compound would exhibit similar intermolecular interactions, with the 5,6-dimethyl groups potentially influencing the specifics of the π–π stacking by altering the electronic nature and steric profile of the benzothiazole ring system.

A study on 2-(2,5-dimethoxyphenyl)benzo[d]thiazole (B8780004) highlights the planarity of the benzothiazole ring system and its near co-planarity with an attached phenyl ring, which is facilitated by an intramolecular S···O short contact. researchgate.net Its crystal packing is further stabilized by a combination of C—H⋯O, C—H⋯π, and π–π contacts. researchgate.net

The table below summarizes representative crystallographic data for a related benzothiazole derivative, providing an example of the type of structural parameters obtained from X-ray diffraction studies.

Compound Crystal System Space Group Unit Cell Parameters Key Intermolecular Interactions
N-(1,3-Benzothiazol-2-yl)-4-fluorobenzenesulfonylhydrazide znaturforsch.comMonoclinicP21/ca = 13.820(3) Å, b = 4.3515(9) Å, c = 25.159(7) Å, β = 123.01(2)°N–H···N(thiazole), N–H···O(sulfonate), π–π stacking
N-(1,3-Benzothiazol-2-yl)-4-chlorobenzenesulfonylhydrazide znaturforsch.comTetragonalP-42₁cNot specifiedN–H···N(thiazole), N–H···O(sulfonate), π–π stacking
N-(1,3-Benzothiazol-2-yl)-4-bromobenzenesulfonylhydrazide znaturforsch.comTetragonalP-42₁cNot specifiedN–H···N(thiazole), N–H···O(sulfonate), π–π stacking

These data underscore the importance of hydrogen bonding and π-stacking in the solid-state structures of benzothiazole hydrazone derivatives. The specific geometric parameters and packing arrangements for derivatives of this compound would require dedicated single-crystal X-ray diffraction experiments. However, the foundational structural motifs are expected to be highly conserved.

Computational and Theoretical Chemistry Studies on 2 Hydrazinyl 5,6 Dimethylbenzo D Thiazole

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. It is widely used to predict a range of molecular properties for thiazole (B1198619) derivatives by approximating the electron density of a molecule. nih.govresearchgate.net The choice of functional (e.g., B3LYP, B3PW91) and basis set (e.g., 6-311G(d,p)) is critical for obtaining reliable results that correlate well with experimental findings. nih.govresearchgate.net

Geometry Optimization and Electronic Structure Analysis (e.g., Frontier Molecular Orbitals - HOMO-LUMO)

A fundamental step in any computational analysis is geometry optimization, where DFT is used to find the lowest energy, most stable three-dimensional conformation of the molecule. This process provides key structural parameters such as bond lengths and angles.

Once the geometry is optimized, the electronic properties can be analyzed. A key aspect of this is the study of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO represents the ability to donate an electron, while LUMO represents the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. nih.gov

A small energy gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This charge transfer is a key aspect of molecular interactions. For example, in studies of related thiazole-based hydrazones, HOMO-LUMO energy gaps were calculated to be in the range of 3.0 to 4.2 eV, indicating varying levels of stability and reactivity based on their specific chemical structures. nih.govacs.org From the HOMO and LUMO energy values, several global reactivity parameters can be calculated to further quantify the molecule's chemical behavior.

Interactive Table: Global Reactivity Parameters Derived from HOMO-LUMO Energies

ParameterFormulaDescription
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability.
Ionization Potential (IP) -EHOMOThe minimum energy required to remove an electron.
Electron Affinity (EA) -ELUMOThe energy released when an electron is added.
Electronegativity (χ) (IP + EA) / 2The ability of an atom or molecule to attract electrons.
Chemical Hardness (η) (IP - EA) / 2Measures resistance to change in electron distribution.
Chemical Softness (S) 1 / (2η)The reciprocal of hardness, indicating high reactivity.
Electrophilicity Index (ω) μ2 / (2η) (where μ = -χ)Measures the propensity of a species to accept electrons.

This table outlines the key descriptors used to evaluate the chemical reactivity of molecules based on FMO analysis, as reported in studies of related compounds. nih.gov

Prediction of Spectroscopic Parameters (e.g., IR, NMR, UV-Vis)

DFT calculations are routinely used to predict spectroscopic data, which serves as a valuable tool for structural confirmation when compared with experimental results. researchgate.net

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule. These calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors, and then compared with experimental FT-IR spectra to assign specific vibrational modes, such as N-H stretching of the hydrazine (B178648) group or C=N stretching of the imine linkage. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: While more computationally intensive, chemical shifts (¹H and ¹³C NMR) can be calculated and compared to experimental data to confirm the molecular structure. nih.govnih.gov

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transitions of a molecule, predicting the absorption wavelengths (λmax). This helps in understanding the electronic structure and the nature of π-π* or n-π* transitions within the molecule. researchgate.netresearchgate.net

Interactive Table: Illustrative Comparison of Calculated vs. Experimental IR Frequencies

Vibrational ModeFunctional GroupTypical Experimental Range (cm⁻¹)Example Calculated Range (cm⁻¹)
N-H Stretching Hydrazine (-NH)3350 - 34253300 - 3400
Aromatic C-H Stretching Benzothiazole (B30560) Ring3050 - 31003040 - 3090
C=N Stretching Imine Linkage1590 - 16401580 - 1630
C-S Stretching Thiazole Ring700 - 750690 - 740

This table provides an example of how theoretical vibrational frequencies for key functional groups in a molecule like 2-Hydrazinyl-5,6-dimethylbenzo[d]thiazole would be compared against experimental data, based on findings for similar structures. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis for Electron Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to investigate charge transfer, electron delocalization, and intramolecular bonding interactions. It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2).

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides insights into a static molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a view of conformational changes and intermolecular interactions.

For a molecule like this compound, MD simulations can be used to:

Explore its conformational landscape and identify the most stable conformers in different environments (e.g., in solution).

Analyze its interaction and stability within a biological target, such as the binding pocket of an enzyme. Studies on similar thiazole-based hydrazones have used MD simulations to confirm the stability of ligand-protein complexes predicted by molecular docking. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a statistical relationship between the chemical structure of a series of compounds and their biological activity. The goal is to develop a mathematical model that can predict the activity of new, untested compounds.

A QSAR model is built by calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a series of molecules with known activities. Statistical methods are then used to correlate these descriptors with the activity. While specific QSAR models for this compound are not documented, Structure-Activity Relationship (SAR) studies on related benzothiazole-hydrazones have been performed. nih.gov These SAR studies identify key structural features, such as the presence of electron-donating or electron-withdrawing groups, that influence biological activity, laying the groundwork for future QSAR modeling. nih.govresearchgate.net

Elucidation of Reaction Mechanisms via Computational Approaches

Computational chemistry, particularly DFT, is a powerful tool for investigating chemical reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the entire energy profile of a reaction pathway. This allows for the determination of activation energies and helps to identify the most plausible mechanism for a given chemical transformation. For instance, computational studies have been used to propose mechanisms for the synthesis of 2-(2-hydrazinyl) thiazole derivatives, providing insights into the cyclization and condensation steps involved. researchgate.net

Concluding Remarks and Future Research Perspectives

Current Limitations and Challenges in the Comprehensive Research of 2-Hydrazinyl-5,6-dimethylbenzo[d]thiazole

Comprehensive investigation into this compound is currently hampered by several factors. A primary challenge is the lack of specific, optimized synthetic protocols for this particular substituted benzothiazole (B30560). The synthesis of polysubstituted benzothiazoles can be complex, often requiring multi-step procedures and harsh reaction conditions which can lead to low yields and the formation of side products. eurekaselect.com

Key Challenges Include:

Synthetic Complexity: Traditional methods for synthesizing benzothiazole derivatives can involve toxic solvents, high temperatures, and costly catalysts, making them less sustainable and economically viable. eurekaselect.com The introduction of substituents at the 5 and 6 positions of the benzene (B151609) ring, followed by the addition of a hydrazinyl group at the 2-position, requires careful strategic planning to ensure regioselectivity and avoid unwanted side reactions.

Lack of Characterization Data: With limited dedicated research, there is a scarcity of comprehensive spectroscopic and physicochemical data for this specific compound. This absence of foundational knowledge makes it difficult for researchers to identify and characterize the molecule confidently.

Functionalization Hurdles: While the 2-hydrazinyl group is a versatile functional handle, its reactivity can also present challenges in subsequent derivatization steps, potentially requiring protective group strategies that add complexity to synthetic schemes.

Limited Commercial Availability: The starting materials for synthesizing this specific compound, such as 5,6-dimethyl-2-aminothiophenol, may not be readily available, thus adding a barrier to initial exploratory studies.

Emerging Synthetic and Methodological Advancements for Future Investigations

Recent progress in synthetic organic chemistry, particularly the focus on green chemistry, offers promising solutions to the challenges associated with synthesizing benzothiazole derivatives. nih.govnih.gov These advanced methodologies could be adapted for the efficient and sustainable production of this compound.

Promising Methodologies:

Green Synthesis Approaches: There is a significant trend towards developing environmentally benign synthesis methods. mdpi.comresearchgate.net This includes the use of water as a solvent, biodegradable catalysts, and solvent-free reaction conditions. eurekaselect.com For instance, the condensation of 2-aminothiophenols with various aldehydes or carboxylic acids has been achieved using greener catalysts like laccase or under microwave irradiation, which often leads to shorter reaction times and higher yields. mdpi.comresearchgate.net

One-Pot Synthesis: Multi-component, one-pot reactions are becoming increasingly popular for constructing complex heterocyclic systems efficiently. mdpi.com Such a strategy could be developed to assemble the this compound core in a single step, reducing waste and simplifying purification processes.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate the synthesis of benzothiazole derivatives significantly. researchgate.net This technique can reduce reaction times from hours to minutes and often improves product yields by ensuring uniform heating.

Advanced Catalysis: The development of novel catalysts, including transition-metal catalysts and nanocatalysts, provides powerful tools for C-H activation and cyclization reactions, which are central to forming the benzothiazole ring system. mdpi.commdpi.com

These emerging techniques have the potential to make the synthesis of this compound and its derivatives more accessible, paving the way for more extensive research into their properties and applications.

Potential Directions for Exploratory Chemical Research and Material Science Applications

The unique structural features of this compound—the fused heterocyclic benzothiazole core, the reactive hydrazinyl moiety, and the electron-donating dimethyl groups—suggest several exciting avenues for future research.

Exploratory Research Areas:

Medicinal Chemistry: The benzothiazole scaffold is a well-known pharmacophore present in compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govpcbiochemres.compharmacyjournal.in The 2-hydrazinyl group can be readily converted into a variety of hydrazone derivatives. nih.gov This allows for the creation of large libraries of compounds for high-throughput screening against various therapeutic targets. The dimethyl groups may enhance lipophilicity, potentially improving cell membrane permeability.

Fluorescent Probes and Sensors: Benzothiazole derivatives are known for their fluorescent properties and have been used in the development of imaging agents, particularly for detecting amyloid plaques associated with neurodegenerative diseases. nih.gov The electronic properties of the 5,6-dimethyl substituted ring could be exploited to tune the fluorescence emission and absorption wavelengths. The hydrazinyl group provides a site for attaching recognition units, enabling the design of specific chemosensors for ions or biologically important molecules.

Material Science and Dyes: The conjugated π-system of the benzothiazole ring is characteristic of organic dyes. pcbiochemres.comacs.org By derivatizing the hydrazinyl group, it is possible to create a range of new dyes with tailored photophysical properties for applications in textiles, organic light-emitting diodes (OLEDs), or as sensitizers in solar cells.

The table below outlines potential research directions and the rationale behind them.

Research DirectionRationalePotential Applications
Synthesis of Hydrazone Library The 2-hydrazinyl group is a key synthon for creating diverse hydrazone derivatives, which are known to possess a wide range of biological activities. nih.govresearchgate.netAnticancer agents, antimicrobial drugs, anti-inflammatory compounds. nih.govnih.gov
Development of Fluorescent Probes The benzothiazole core often exhibits fluorescence. nih.gov The hydrazinyl group can be functionalized to create sensors that change their optical properties upon binding to a target analyte.Bio-imaging agents, chemosensors for metal ions or biomolecules, amyloid plaque detection. nih.gov
Creation of Novel Organic Dyes The extended π-conjugation in benzothiazole derivatives makes them suitable candidates for organic dyes. acs.org The specific substitution pattern can be used to tune color and photostability.Textile dyes, components for organic electronics (e.g., OLEDs), photosensitizers.
Computational Studies Density Functional Theory (DFT) calculations can predict the electronic properties, reactivity, and spectroscopic features of the molecule, guiding experimental work. mdpi.comUnderstanding structure-activity relationships, predicting reactivity, designing new derivatives with desired properties.

Q & A

Q. What structural analogs are most informative for comparative studies?

  • Methodological Answer : Key analogs include:
CompoundStructural FeatureBiological Activity
2-HydrazinobenzothiazoleNo methyl substituentsBroad-spectrum antimicrobial
6-MethoxybenzothiazoleMethoxy at position 6Moderate anticancer activity
Benzothiazole hydrazonesHydrazone linkageEnhanced apoptosis induction
  • Compare IC₅₀ values and selectivity indices (SI) across analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.